molecular formula C13H16N2O2S B2584212 4-methyl-N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]thiophene-2-carboxamide CAS No. 2034384-68-2

4-methyl-N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]thiophene-2-carboxamide

Cat. No.: B2584212
CAS No.: 2034384-68-2
M. Wt: 264.34
InChI Key: RRAGNMBJRNNCAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-methyl-N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]thiophene-2-carboxamide is a complex organic compound that belongs to the class of thiophene carboxamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]thiophene-2-carboxamide typically involves multiple steps. One common approach is to start with the thiophene ring and introduce the carboxamide group through an amide coupling reaction. The oxazole moiety can be synthesized separately and then attached to the thiophene ring via a substitution reaction. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The oxazole moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides, while reduction of the carboxamide group can produce the corresponding amine.

Scientific Research Applications

4-methyl-N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]thiophene-2-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 4-methyl-N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]thiophene-2-carboxamide involves its interaction with specific molecular targets. The oxazole moiety can interact with enzymes or receptors, modulating their activity. The thiophene ring can enhance the compound’s binding affinity and specificity. The overall effect depends on the specific biological pathway targeted by the compound.

Comparison with Similar Compounds

Similar Compounds

  • 4-methyl-N-(5-methyl-1,2-oxazol-3-yl)benzamide
  • 3-methyl-5-(7-{4-[(4R)-4-methyl-4,5-dihydro-1,3-oxazol-2-yl]phenoxy}heptyl)-1,2-oxazole
  • 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan

Uniqueness

4-methyl-N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]thiophene-2-carboxamide is unique due to its combination of a thiophene ring, carboxamide group, and oxazole moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds. The presence of the thiophene ring, in particular, can enhance the compound’s stability and reactivity, making it a valuable tool in various research applications.

Properties

IUPAC Name

4-methyl-N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]thiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2S/c1-9-6-12(18-8-9)13(16)14-5-3-4-11-7-10(2)15-17-11/h6-8H,3-5H2,1-2H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRAGNMBJRNNCAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1)C(=O)NCCCC2=CC(=NO2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.